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Odor and Organoleptic Profile of Beta-Sinensal

The odor profile of beta-sinensal is complex and central to its application in flavors and fragrances. The

table below summarizes the key descriptors and nuances from various sources.

Source / Product Odor Descriptors

Pure Compound (at 10% in
dipropylene glycol) [1]

orange, sweet, fresh, waxy, juicy

Natural Sinensal (ex-Orange) [1] [2] citric, sweet, fresh, waxy

Isobionics Natural beta-Sinensal 20 [3] aldehydic, citrus (tangerine, mandarin) peel, marine, algae

notes

cis-beta-Sinensal (AI Profile) [4] fruity (69%), citrus (67%), fresh (57%), sweet (54%), green

(53%), waxy (52%)
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For experimental and product development purposes, the consistent and quantitative physical properties of

beta-sinensal are provided in the table below.

Property Value / Range Conditions / Notes

CAS Number [1] [5] 60066-88-8 -

Molecular Formula [1] [6] C₁₅H₂₂O -

Molecular Weight [1] [6] 218.34 g/mol -

Specific Gravity [1] [5] 0.917 - 0.923 @ 25°C

Refractive Index [1] [5] 1.504 - 1.513 @ 20°C

Boiling Point [1] [5] 180°C @ 1.0 mm Hg

Flash Point [1] [5] 312°F (155.6°C) TCC

LogP (est.) [1] [5] [6] 4.624 - 4.84 Indicates high lipophilicity

Water Solubility [1] [6] 0.4912 mg/L @ 25°C (est) Practically insoluble

Vapor Pressure [1] [5] 0.000137 mmHg @ 25°C (est) Indicates low volatility

FEMA Number [1] [5] 3141 For use as a flavor ingredient

IFRA Recommendation [1] Up to 4.0% In the fragrance concentrate

Analytical Characterization and Experimental Protocols

For the identification and quantification of beta-sinensal in natural extracts or synthetic mixtures, Gas

Chromatography-Mass Spectrometry (GC-MS) is the standard analytical technique.

Gas Chromatography-Mass Spectrometry (GC-MS)
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This is the primary method used for identifying beta-sinensal and confirming its presence in complex

mixtures like orange oil [7].

Sample Preparation: For analyzing orange oil, the sample may require dilution with a suitable
solvent (e.g., hexane or dichloromethane) to fall within the linear range of the detector. For trace

analysis, a concentration step might be necessary.
GC Conditions:

Column: A standard non-polar to mid-polar capillary column is suitable, such as a DB-5 (5%
diphenyl / 95% dimethyl polysiloxane).

Retention Indices: Reported values for cis-beta-sinensal are 1688.2 (DB-5) and 2229.33
(Carbowax) [4]. These values can be used as a reference for method development and peak

identification.
Temperature Program: A common approach is to start at a low temperature (e.g., 50-60°C),

then ramp at 5-10°C per minute to a final temperature of 250-280°C, with a final hold time.
MS Detection: Electron Impact (EI) ionization at 70 eV. The sample extract is injected in split or

splitless mode, depending on concentration. Identification is confirmed by comparing the retention
time and mass spectrum of the sample peak with an authentic standard of beta-sinensal. The mass

spectrum provides a unique fingerprint for confirmation [7].

The following diagram illustrates the key steps in the GC-MS analysis workflow for identifying beta-

sinensal in a sample.
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Biosynthesis and Modern Production

Beta-sinensal is a sesquiterpenoid that contributes significantly to the unique aroma of citrus fruits [7] [6].

While it can be extracted from orange oil, its low natural abundance makes this process challenging [8].

Natural Biosynthesis in Citrus

In plants, sesquiterpenes like beta-sinensal are synthesized from farnesyl diphosphate (FPP). The key step is

catalyzed by sesquiterpene synthase enzymes [7]. Research has shown that the expression of these genes and

the accumulation of corresponding aroma compounds are developmentally regulated, increasing as the fruit

matures [7].
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Fermentation-Based Production

To overcome the limitations of natural extraction, advanced biotechnological methods have been developed.

Process: Engineered microorganisms (such as yeast or bacteria) are used in a fermentation process.

These microbes are genetically modified with the genes responsible for the biosynthetic pathway of
beta-sinensal [3] [8].

Advantages: This method provides a reliable, sustainable, and scalable supply of beta-sinensal. It
is independent of seasonal variations and agricultural challenges, ensures high purity, and can be

certified as a "natural" flavoring in many regions [3].

The diagram below summarizes the two primary production pathways for beta-sinensal.

Natural Biosynthesis
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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